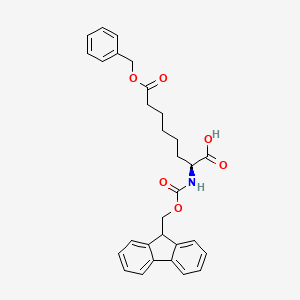
Fmoc-L-Asu(Bzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Asu(Bzl)-OH: is a synthetic compound used primarily in peptide synthesis. The full chemical name is (7S)-8-(benzyloxy)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Asu(Bzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the Benzyl Ester: The carboxyl group of the amino acid is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Oxidation and Reduction: The intermediate compound undergoes oxidation and reduction reactions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-Asu(Bzl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include peptides and modified amino acids, which are used in various scientific and industrial applications .
Applications De Recherche Scientifique
Fmoc-L-Asu(Bzl)-OH: has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research purposes.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: The compound is used in the production of synthetic peptides for industrial applications, including cosmetics and food additives.
Mécanisme D'action
The mechanism of action of Fmoc-L-Asu(Bzl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further modifications or interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Asu(Ot-Bu)-OBn: This compound has a tert-butyl ester instead of a benzyl ester, which affects its solubility and reactivity.
Fmoc-L-Asu(Ot-Bu)-OH: Similar to Fmoc-L-Asu(Bzl)-OH but with a tert-butyl ester, offering different protection and deprotection profiles.
Fmoc-L-Asu(OMe)-OH: This compound has a methoxy group instead of a benzyl group, which influences its chemical properties and applications.
Uniqueness
Propriétés
Formule moléculaire |
C30H31NO6 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-8-phenylmethoxyoctanoic acid |
InChI |
InChI=1S/C30H31NO6/c32-28(36-19-21-11-3-1-4-12-21)18-6-2-5-17-27(29(33)34)31-30(35)37-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h1,3-4,7-16,26-27H,2,5-6,17-20H2,(H,31,35)(H,33,34)/t27-/m0/s1 |
Clé InChI |
UJMVYYYISHDHDN-MHZLTWQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


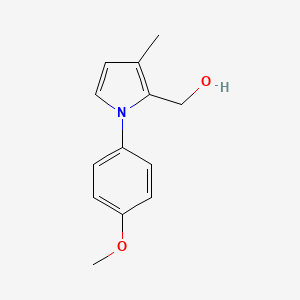
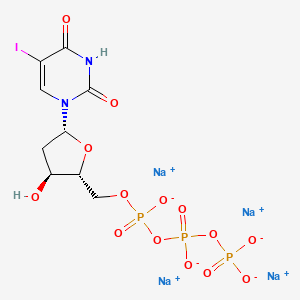
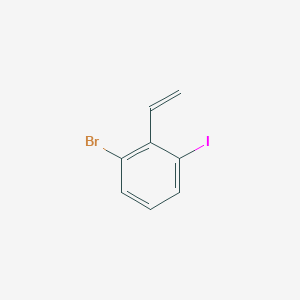
![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)
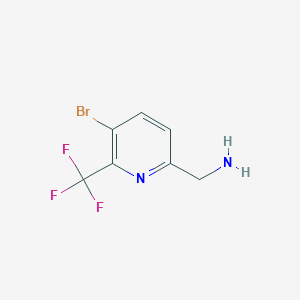
![2-(Aminomethyl)-4-bromobenzo[d]oxazole](/img/structure/B12854802.png)
![tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12854809.png)
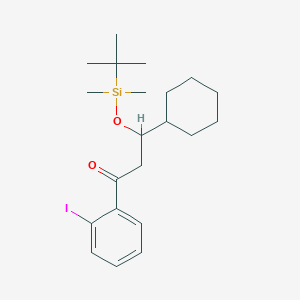

![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)
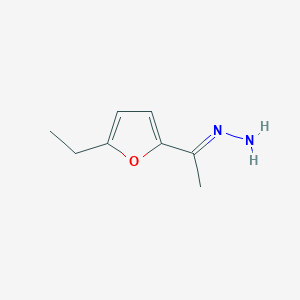
![2-(2,4-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12854831.png)
![N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)

